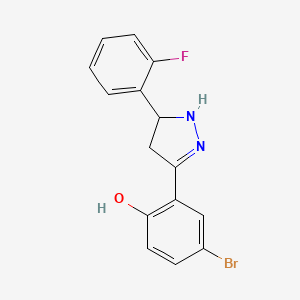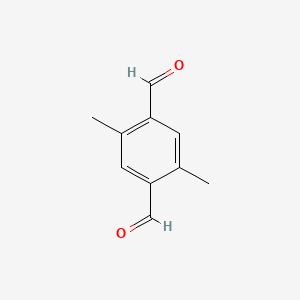
2,5-二甲基对苯二甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylterephthalaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of terephthalaldehyde, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
科学研究应用
2,5-Dimethylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers, dyes, and other aromatic compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
作用机制
Mode of Action
It’s known that the interaction of a compound with its targets often leads to changes in cellular processes . The specific interactions and resulting changes caused by 2,5-Dimethylterephthalaldehyde require further investigation.
Biochemical Pathways
It’s known that compounds can affect various biochemical pathways, leading to downstream effects . The specific pathways influenced by 2,5-Dimethylterephthalaldehyde and their downstream effects are subjects for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability
生化分析
Biochemical Properties
For instance, it has been used as a linker in the synthesis of covalent organic frameworks, which are structures that can facilitate proton super flow .
Cellular Effects
Related compounds, such as phthalates, have been shown to impact liver function, potentially leading to liver dysfunction .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimethylterephthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, 2,5-Dimethylterephthalaldehyde is produced through catalytic processes that involve the oxidation of 2,5-dimethylbenzyl alcohol. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
2,5-Dimethylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,5-dimethylterephthalic acid.
Reduction: Reduction of the aldehyde groups can yield 2,5-dimethylbenzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dimethylterephthalic acid
Reduction: 2,5-Dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
相似化合物的比较
Similar Compounds
Terephthalaldehyde: The parent compound without methyl substitutions.
2,5-Dimethylbenzaldehyde: A similar compound with only one aldehyde group.
2,5-Dimethylterephthalic acid: The oxidized form of 2,5-Dimethylterephthalaldehyde.
Uniqueness
2,5-Dimethylterephthalaldehyde is unique due to the presence of two aldehyde groups and two methyl groups on the benzene ring. This structure provides distinct reactivity and stability compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
2,5-dimethylterephthalaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJDPZNCNFKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7044-92-0 |
Source


|
| Record name | 2,5-dimethylbenzene-1,4-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
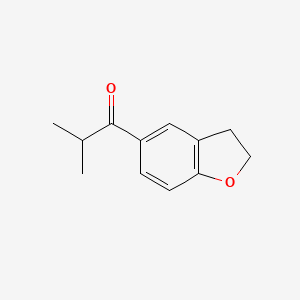

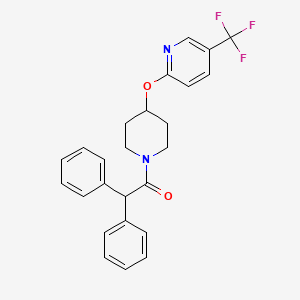
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)
![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
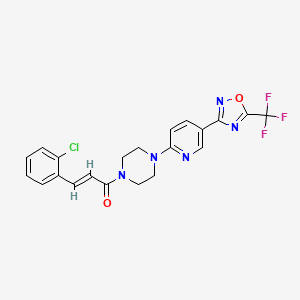
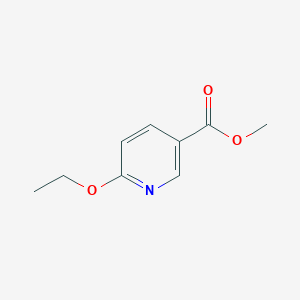
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2495372.png)
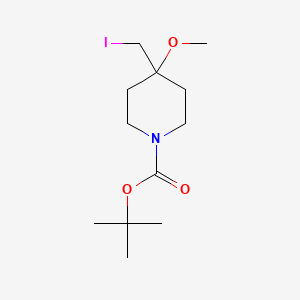
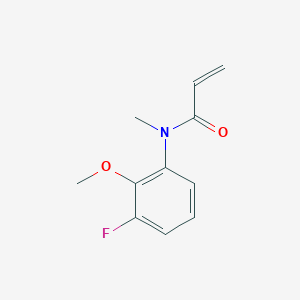

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)
